4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride is a chemical compound with significant pharmaceutical relevance. It is classified as a tetrahydropyridine derivative, characterized by the presence of a fluorinated phenyl group. This compound has been studied for its potential therapeutic effects, including anticonvulsant, anxiolytic, and antidepressant activities . The molecular formula of this compound is C12H15ClFN, with a molecular weight of 227.7 g/mol.
The synthesis of 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride can be achieved through several methods, primarily involving multi-step organic reactions. One notable method includes the reduction of 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine using lithium aluminum hydride in tetrahydrofuran as a solvent .
The synthesis typically involves the following steps:
The molecular structure of 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride features a tetrahydropyridine ring substituted with a fluorophenyl group. The structural representation can be described using various notations:
The compound has a melting point range of approximately 155°-156°C and is typically synthesized with a purity of around 95% .
The chemical reactivity of 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride includes various transformations that can be employed in medicinal chemistry. For instance:
The synthesis and modification often require careful control of reaction conditions such as temperature and solvent choice to optimize yields and minimize side reactions .
The mechanism by which 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride exerts its pharmacological effects is not fully elucidated but is believed to involve modulation of neurotransmitter systems in the brain. Its structural similarity to other psychoactive compounds suggests that it may interact with serotonin and dopamine receptors.
Studies have indicated that this compound may influence neurotransmitter reuptake mechanisms similar to those seen in selective serotonin reuptake inhibitors (SSRIs), leading to its anxiolytic and antidepressant effects .
The compound's properties have been characterized using various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride is primarily utilized in pharmaceutical research due to its potential therapeutic applications. It serves as an important intermediate in the synthesis of various psychoactive drugs and is studied for its effects on central nervous system disorders. Furthermore, it has been investigated for its role as an impurity in other pharmaceuticals such as paroxetine .
The compound is systematically named according to IUPAC conventions as 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride (1:1), designating the hydrochloride salt of the tertiary amine base [2] [6] [9]. This nomenclature specifies three key structural features: (i) the 1-methyl-1,2,3,6-tetrahydropyridine core, (ii) the 4-(4-fluorophenyl) substituent at position 4 of the unsaturated ring, and (iii) the stoichiometric hydrochloride salt.
The compound carries multiple standardized and regulatory-designated synonyms reflecting its role as a synthetic intermediate and analytical reference standard. Under the United States Pharmacopeia (USP) framework, it is formally recognized as Paroxetine Hydrochloride Related Compound E, indicating its status as a controlled impurity or degradation product in the synthesis of the antidepressant paroxetine [3] [9]. The European Pharmacopoeia (EP) designates it as Paroxetine EP Impurity G, further emphasizing its importance in pharmaceutical quality control [9]. Additional synonyms include 1-methyl-4-(4'-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride and Pyridine, 4-(4-fluorophenyl)-1,2,3,6-tetrahydro-1-methyl-, hydrochloride (1:1) [2] [6] [10].
Table 1: Systematic and Regulatory Designations
Nomenclature Type | Designation | Source/Context |
---|---|---|
Systematic IUPAC Name | 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride (1:1) | Chemical identifiers [2] [6] |
USP Official Synonym | Paroxetine Hydrochloride Related Compound E | USP Reference Standard [3] [9] |
European Pharmacopoeia Name | Paroxetine EP Impurity G | EP Impurity Standard [9] |
Common Chemical Synonyms | 1-methyl-4-(4'-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride | Supplier Catalogs [10] |
CAS Registry Number | 1012886-75-7 (hydrochloride); 69675-10-1 (free base) | Chemical Databases [3] [6] [7] |
FDA UNII Code | QQN9BTG3ZY | FDA Substance Registry [6] [10] |
The hydrochloride salt has a definitive molecular formula of C₁₂H₁₅ClFN, with an average molecular mass of 227.71 g/mol and a monoisotopic mass of 227.0877 Da [1] [6]. This composition arises from the protonation of the free base (C₁₂H₁₄FN, MW: 191.24 g/mol) with hydrochloric acid, introducing the chloride counterion [7] [9]. The core structure features a 1-methyl-1,2,3,6-tetrahydropyridine ring – a partially unsaturated six-membered nitrogen heterocycle – substituted at the 4-position with a 4-fluorophenyl group. The hydrochloride salt stabilizes the otherwise basic tertiary amine nitrogen (N1) through ionic bonding [6] [9].
Computational and analytical techniques confirm the compound's structural features:
Table 2: Atomic Composition and Structural Descriptors
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₂H₁₅ClFN | Elemental Analysis [1] [6] |
Molecular Weight (g/mol) | 227.71 | Mass Spectrometry [6] [10] |
Monoisotopic Mass (Da) | 227.087705 | HRMS [2] [6] |
Defined Stereocenters | 0 | Computational Analysis [6] [7] |
E/Z Isomerism | Not applicable | Structural Symmetry [6] [10] |
Hydrogen Bond Donors | 1 (N⁺-H) | NMR/X-ray [6] [9] |
Hydrogen Bond Acceptors | 3 (Cl⁻, F, N⁺) | Spectroscopic Analysis [6] |
Topological Polar Surface Area | 12.5 Ų | Computational Modeling [10] |
The compound’s physicochemical profile is precisely defined using standardized molecular descriptors and computational properties:
Cl.CN1CCC(=CC1)C2=CC=C(F)C=C2
[6] [10] Isomeric SMILES: Cl.CN1CC=C(CC1)C1=CC=C(F)C=C1
These notations encode atom connectivity, highlighting the ionic bond (.Cl
), the methylated nitrogen (N1
), the tetrahydropyridine double bond (C=C
), and the para-substituted fluorobenzene ring.
InChI Identifiers:
InChI=1S/C12H14FN.ClH/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10;/h2-6H,7-9H2,1H3;1H
[6] InChI Key: ASGHTQNAMCDXPA-UHFFFAOYSA-N
[6] [10]The InChI string systematically describes the molecular layers (composition, connectivity, protonation state), while the 27-character hashed key enables universal database searches.
Partition Coefficient (LogP):Experimental LogP data is limited, but computational estimates indicate:
Table 3: Molecular Descriptors and Computed Properties
Descriptor Type | Value | Significance |
---|---|---|
Canonical SMILES | Cl.CN1CCC(=CC1)C2=CC=C(F)C=C2 | Atomic Connectivity [6] [10] |
Isomeric SMILES | Cl.CN1CC=C(CC1)C1=CC=C(F)C=C1 | Double Bond Position |
Standard InChI | InChI=1S/C12H14FN.ClH/c1-14-8-6-11... | Layer-Based Representation [6] |
InChI Key | ASGHTQNAMCDXPA-UHFFFAOYSA-N | Unique Hash Identifier [6] [10] |
Free Base LogP (Predicted) | 2.8 ± 0.4 | Lipophilicity Estimate [10] |
Hydrochloride LogP (Pred.) | 0.9 ± 0.3 | Ionized Form Solubility [9] [10] |
Rotatable Bond Count | 2 | Molecular Flexibility [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7